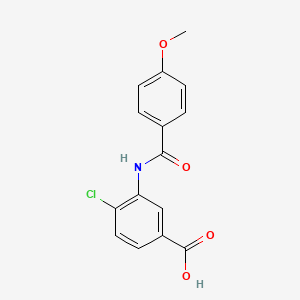

4-Chloro-3-(4-methoxybenzamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-[(4-methoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-21-11-5-2-9(3-6-11)14(18)17-13-8-10(15(19)20)4-7-12(13)16/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJQMYKXVFRIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 4 Methoxybenzamido Benzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-chloro-3-(4-methoxybenzamido)benzoic acid reveals that the central structural feature is an amide bond. Disconnecting this bond provides two primary precursors: an aminobenzoic acid derivative and a benzoyl chloride derivative. This approach simplifies the synthesis into the preparation of these two key building blocks, which are then coupled in the final step.

The two key precursors identified through this analysis are:

4-Chloro-3-aminobenzoic acid: This molecule provides the core benzoic acid structure with the chloro and amino substituents in the required positions.

4-Methoxybenzoyl chloride: This acyl chloride serves as the acylating agent to form the amide linkage.

Synthesis of 4-Chloro-3-aminobenzoic Acid Analogues

The synthesis of 4-chloro-3-aminobenzoic acid can be achieved through various established methods. One common route begins with the nitration of p-chlorobenzoic acid. The resulting 4-chloro-3-nitrobenzoic acid is then reduced to the corresponding amine.

Another documented approach involves the hydrolysis of a corresponding ester, such as methyl 4-amino-3-chlorobenzoate. This method is particularly useful if the ester is more readily available or provides a higher purity product.

| Starting Material | Reagents | Product |

| p-Chlorobenzoic acid | 1. HNO3, H2SO42. Fe, HCl or H2, Pd/C | 4-Chloro-3-aminobenzoic acid |

| Methyl 4-amino-3-chlorobenzoate | NaOH, H2O/MeOH | 4-Chloro-3-aminobenzoic acid |

Synthesis of 4-Methoxybenzoyl Chloride Derivatives

4-Methoxybenzoyl chloride is typically prepared from its corresponding carboxylic acid, 4-methoxybenzoic acid (also known as anisic acid). The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.

Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often carried out in an inert solvent, and the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. Oxalyl chloride is also a highly effective reagent for this conversion.

| Starting Material | Reagent | Product |

| 4-Methoxybenzoic acid | Thionyl chloride (SOCl₂) | 4-Methoxybenzoyl chloride |

| 4-Methoxybenzoic acid | Oxalyl chloride ((COCl)₂) | 4-Methoxybenzoyl chloride |

Amide Bond Formation Strategies for this compound

The final and crucial step in the synthesis of this compound is the formation of the amide bond between 4-chloro-3-aminobenzoic acid and an activated form of 4-methoxybenzoic acid.

Direct Amidation Protocols

Direct amidation involves the reaction of the amine and the carboxylic acid, often at high temperatures, to drive off water. However, this method is generally not preferred for complex molecules as it can lead to side reactions and decomposition. More commonly, the carboxylic acid is activated to facilitate the reaction under milder conditions.

Activation Strategies for Carboxylic Acid Moieties

To achieve efficient amide bond formation under mild conditions, the carboxylic acid moiety of 4-methoxybenzoic acid is typically activated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of 4-chloro-3-aminobenzoic acid.

A widely used and effective activation strategy is the conversion of the carboxylic acid to an acyl chloride. As discussed in section 2.1.2, 4-methoxybenzoyl chloride is readily synthesized from 4-methoxybenzoic acid.

The reaction of 4-chloro-3-aminobenzoic acid with 4-methoxybenzoyl chloride is a classic example of a Schotten-Baumann reaction. byjus.comgoogle.comwikipedia.org This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrogen chloride that is formed as a byproduct. byjus.com The base plays a crucial role in driving the reaction to completion by preventing the protonation of the amine reactant. byjus.com The Schotten-Baumann conditions often involve a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water, where the reactants and product remain in the organic phase, and the base and neutralized acid are in the aqueous phase. wikipedia.org

Reaction Scheme:

Carbodiimide-Based Coupling Reagents (e.g., DCC, EDCI)

Carbodiimide-based reagents are widely employed for the formation of amide bonds due to their efficacy in activating carboxylic acids for nucleophilic attack by an amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) facilitate the reaction by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.

The general mechanism involves the carboxylic acid adding across the C=N double bond of the carbodiimide (B86325). This intermediate is then attacked by the amine, forming the amide bond and releasing a urea (B33335) byproduct. A significant drawback of DCC is the formation of N,N'-dicyclohexylurea, which is poorly soluble in many organic solvents and can complicate product purification. In contrast, the byproduct of EDCI is water-soluble, allowing for simpler removal during aqueous workup procedures.

In a synthesis analogous to that of the target compound, N,N'-diisopropylcarbodiimide (DIC), a liquid carbodiimide that functions similarly to DCC, has been used effectively. A Chinese patent describes the condensation of 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline. highfine.com In this process, the carboxylic acid is first activated with DIC in the presence of an activator, 1-hydroxybenzotriazole (B26582) (HOBt). HOBt traps the reactive O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization, before the amine is introduced to complete the coupling. highfine.com This strategy highlights a common and effective approach for constructing the core benzanilide (B160483) structure.

Phosphonium/Uronium Salt Mediated Couplings (e.g., HATU)

Phosphonium and uronium salts represent a class of highly efficient coupling reagents, particularly valued in peptide synthesis and for challenging amide bond formations involving sterically hindered substrates. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a prominent example.

HATU-mediated couplings proceed through the formation of an active ester of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, which deprotonates the carboxylic acid. wikipedia.org The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. This ester readily reacts with the amine nucleophile to yield the desired amide. wikipedia.org The use of HATU is associated with high coupling efficiencies, rapid reaction rates, and a reduced risk of racemization at adjacent chiral centers. wikipedia.orgresearchgate.net These characteristics make it a suitable reagent for the synthesis of this compound, especially if high yields and purity are paramount.

Optimized Reaction Conditions and Solvent Systems

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. This involves the careful selection of solvents, temperature, and reaction time for each step of the synthetic sequence.

For the key amide coupling step, polar aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice for carbodiimide-mediated reactions, often conducted at room temperature to balance reaction rate and minimize side reactions. highfine.com For HATU-mediated couplings, dimethylformamide (DMF) is a typical solvent, providing good solubility for the reagents and intermediates. wikipedia.orgresearchgate.net

The synthesis of the precursors also requires specific conditions. The nitration of p-chlorobenzoic acid, a key step in forming the 3-amino-4-chlorobenzoic acid backbone, is typically performed using a mixture of concentrated nitric and sulfuric acids at controlled temperatures, often between 10°C and 40°C, to manage the exothermic reaction and ensure regioselectivity. guidechem.comgoogle.com Subsequent reduction of the nitro group via catalytic hydrogenation is often carried out in water or alcohol with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at elevated temperatures. epo.org

| Reaction Step | Reagents & Catalysts | Solvent(s) | Temperature | Typical Yield | Reference(s) |

| Nitration | p-Chlorobenzoic acid, Conc. HNO₃, Conc. H₂SO₄ | Sulfuric Acid or 1,2-Dichloroethane (B1671644) | 10–40°C | >95% | guidechem.com |

| Nitro Reduction | 4-Chloro-3-nitrobenzoic acid, H₂, 5% Pd/C | Water, HCl | 95°C | ~90% | epo.org |

| Amide Coupling (Carbodiimide) | Carboxylic acid, Amine, DIC, HOBt | Dichloromethane (DCM) | Room Temp. | ~96% | highfine.com |

| Amide Coupling (Uronium Salt) | Carboxylic acid, Amine, HATU, DIPEA | Dimethylformamide (DMF) | Room Temp. | High | wikipedia.orgresearchgate.net |

Multi-Step Synthesis Pathways Leading to this compound

The core pathway is as follows:

Synthesis of 3-amino-4-chlorobenzoic acid: This precursor is typically prepared from p-chlorobenzoic acid via a two-step sequence of nitration followed by reduction.

Activation of 4-methoxybenzoic acid: This commercially available acid is converted into a more reactive form, such as an acid chloride or an active ester, to facilitate amide bond formation.

Amide Coupling: The two precursors are joined together using one of the coupling methodologies described previously.

Sequential Functional Group Interconversions

The synthesis pathway relies on a series of key functional group interconversions to build the necessary functionalities onto the aromatic rings.

Electrophilic Aromatic Substitution (Nitration): The synthesis begins with p-chlorobenzoic acid. An electrophilic nitration reaction using a mixture of concentrated nitric and sulfuric acids introduces a nitro group (-NO₂) onto the ring, yielding 4-chloro-3-nitrobenzoic acid. guidechem.com

Reduction of a Nitro Group: The nitro group of 4-chloro-3-nitrobenzoic acid is then reduced to a primary amine (-NH₂). A common and efficient method for this transformation is catalytic hydrogenation. The reaction involves treating the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, which selectively reduces the nitro group without affecting the carboxylic acid or chloro substituents, thus producing 3-amino-4-chlorobenzoic acid. epo.org

Amide Formation: The final and crucial interconversion is the formation of the amide bond. This is achieved by coupling 3-amino-4-chlorobenzoic acid with 4-methoxybenzoic acid. To facilitate this, the carboxylic acid group of 4-methoxybenzoic acid must be activated, for example by converting it to an acid chloride using thionyl chloride (SOCl₂), or by using the in-situ activation methods involving carbodiimide or uronium salt reagents as previously discussed. rsc.org

Regioselectivity and Stereoselectivity Considerations

Regioselectivity is a critical consideration during the initial nitration step. The starting material, p-chlorobenzoic acid, has two substituents on the benzene (B151609) ring: a chloro group (-Cl) and a carboxylic acid group (-COOH).

The chloro group is an ortho, para-director. Since the para position is blocked by the carboxyl group, it directs incoming electrophiles to the ortho positions (C2 and C6).

The carboxylic acid group is a meta-director and is strongly deactivating. It directs incoming electrophiles to the meta positions (C3 and C5).

The directing effects of both groups are therefore in agreement, favoring substitution at the C3 position (which is ortho to the chlorine and meta to the carboxyl group). This alignment of directing effects results in the highly regioselective formation of 4-chloro-3-nitrobenzoic acid as the major product.

Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral and contains no stereocenters.

Purification and Isolation Techniques for the Compound

The purification and isolation of the final product and its intermediates are essential for obtaining a compound of high purity. The techniques employed are largely dictated by the physical properties of the compounds, which are primarily crystalline solids.

For the intermediate 4-chloro-3-nitrobenzoic acid, a common isolation procedure involves quenching the acidic reaction mixture by pouring it onto crushed ice. This causes the organic product to precipitate out of the aqueous solution. The solid is then collected by vacuum filtration and washed thoroughly with cold water to remove residual acids and inorganic byproducts. guidechem.com Further purification can be achieved by recrystallization, often from an ethanol (B145695)/water mixture. guidechem.com

The final product, this compound, being a carboxylic acid, can also be isolated and purified using similar acid-base chemistry and recrystallization techniques. After the coupling reaction, the crude product can be precipitated from the reaction mixture, often by acidification if a basic workup is used. The collected solid can be washed with appropriate solvents to remove unreacted starting materials and coupling byproducts. The primary method for obtaining high-purity material is recrystallization. ma.eduresearchgate.net An appropriate solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Column chromatography over silica (B1680970) gel can also be employed as an alternative or supplementary purification method, particularly if impurities have similar solubility profiles to the desired product. rsc.org

Recrystallization Methodologies

The purification of this compound from crude reaction mixtures is critical for ensuring sample purity for subsequent applications. Recrystallization, a fundamental technique for purifying solid compounds, is contingent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. For benzoic acid derivatives, a range of solvent systems has proven effective.

The principle of recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals, while impurities remain dissolved in the mother liquor.

Commonly employed solvent systems for compounds structurally related to this compound include:

Aqueous Systems: Benzoic acid itself displays significantly higher solubility in hot water compared to cold water, making water an effective recrystallization solvent. For substituted benzoic acids, mixtures of organic solvents and water are often used to achieve the desired solubility profile.

Alcohol-Water Mixtures: A mixture of ethanol and water is frequently used. The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added until the solution becomes turbid. A small amount of ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Other Solvent Systems: For more complex or less polar benzoic acid derivatives, other solvent systems may be necessary. These can include mixtures such as dimethylformamide (DMF) and water or 1,2-dichloroethane and petroleum ether.

The selection of an appropriate solvent is empirical and depends on the specific impurities present. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while not reacting with the compound itself.

Table 1: Potential Recrystallization Solvents for Benzoic Acid Derivatives

| Solvent/System | Rationale | Typical Application |

|---|---|---|

| Water (H₂O) | Significant temperature-dependent solubility for polar benzoic acids. | Purification of simple, polar benzoic acid compounds. |

| Ethanol/Water | Tunable polarity to accommodate a wider range of substituted benzoic acids. | General-purpose recrystallization for many aromatic carboxylic acids. |

| Dimethylformamide (DMF)/Water | Effective for compounds with lower solubility in common alcohols. | Purification of more complex or less soluble amide-containing acids. |

| 1,2-Dichloroethane/Petroleum Ether | A polar/non-polar mixture for compounds with intermediate polarity. | Used for specific cases where other common solvents are ineffective. |

Chromatographic Separation Techniques

For analytical assessment of purity or for preparative isolation, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of aromatic carboxylic acids like this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for such compounds. In this technique, the stationary phase is nonpolar (e.g., octadecyl-silica, C18), and the mobile phase is a polar solvent mixture.

A typical RP-HPLC method for analyzing this compound would involve:

Column: A C18 or similar reverse-phase column.

Mobile Phase: A gradient or isocratic mixture of an aqueous component and an organic modifier. The aqueous phase is often water containing a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, ensuring better peak shape and retention. The organic modifier is typically acetonitrile (B52724) (MeCN) or methanol (B129727).

Detection: UV detection is highly effective, as the aromatic rings and amide chromophores in the molecule absorb strongly in the UV region (typically around 254 nm).

This method allows for the separation of the target compound from starting materials, by-products, and other impurities, providing quantitative data on its purity. The technique is also scalable for preparative separation to isolate highly pure material.

Table 2: Representative RP-HPLC Conditions for Analysis of Related Aromatic Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Reverse-Phase Column | Provides nonpolar surface for interaction with the analyte. |

| Mobile Phase A | Water + 0.1% Phosphoric Acid or Formic Acid | Polar component of the mobile phase; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to control elution strength. |

| Elution Mode | Gradient or Isocratic | Allows for efficient separation of compounds with different polarities. |

| Detection | UV Spectrophotometry (e.g., 254 nm) | Monitors the elution of UV-active compounds. |

Derivatization and Analog Synthesis of this compound

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogs. These modifications can be broadly categorized by the region of the molecule being altered.

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be applied to generate a variety of related compounds.

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base. This modification can alter the compound's polarity and solubility.

Amidation: Conversion to amides is readily achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents can be used to directly form the amide bond between the carboxylic acid and an amine.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation removes the acidic proton and introduces a new functional group.

The 4-methoxybenzene (anisole) ring is activated towards electrophilic aromatic substitution and also contains a modifiable methoxy (B1213986) group.

O-Demethylation: The methyl ether can be cleaved to reveal a phenol (B47542) using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). This exposes a phenolic hydroxyl group, which can be used for further functionalization, such as alkylation or acylation.

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strongly activating, ortho, para-directing group. scielo.org.mx Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to occur at the positions ortho to the methoxy group (and meta to the amide linkage). lumenlearning.comlibretexts.orgwikipedia.org

This ring possesses three distinct substituents—chloro, amido, and carboxyl groups—whose electronic effects influence its reactivity.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (ortho and para to the leaving group) activates an aryl halide towards nucleophilic aromatic substitution. libretexts.orgyoutube.com In this molecule, the amido and carboxyl groups are electron-withdrawing, which can facilitate the displacement of the chloride by strong nucleophiles. Potential nucleophiles include ammonia (B1221849) (to yield an amine), alkoxides (to yield an ether), or thiols (to yield a thioether). masterorganicchemistry.com This reaction typically requires heat and sometimes a catalyst. nih.govacs.org

Electrophilic Aromatic Substitution (EAS): Predicting the site of further electrophilic substitution on this ring is complex due to the competing directing effects of the existing substituents.

The amido group (-NHCOR) is an activating, ortho, para-director.

The chloro group (-Cl) is a deactivating, ortho, para-director. libretexts.org

The carboxyl group (-COOH) is a deactivating, meta-director. lkouniv.ac.in The most likely position for substitution would be ortho to the powerfully activating amido group, a position that is also meta to both the chloro and carboxyl groups. However, steric hindrance may also play a significant role.

The arrangement of the amino and carboxylic acid groups on the central ring (once the benzoyl group is considered as a substituent on a 3-aminobenzoic acid core) is suitable for the construction of fused heterocyclic systems, most notably quinazolinones.

Synthesis of Quinazolinone Analogues: A common strategy for synthesizing 4(3H)-quinazolinones involves the reaction of an anthranilic acid (2-aminobenzoic acid) derivative. researchgate.net A plausible pathway to a fused quinazolinone from a precursor to the target compound, 3-amino-4-chlorobenzoic acid, would be:

Acylation of the amino group with an appropriate acyl chloride (like chloroacetyl chloride).

Ring closure and dehydration, often using a reagent like acetic anhydride, to first form a benzoxazinone (B8607429) intermediate. nih.gov

Reaction of the benzoxazinone with a nitrogen nucleophile, such as ammonia or a primary amine, which opens the oxazinone ring and subsequently closes to form the six-membered dihydropyrimidinone ring characteristic of the quinazolinone system. nih.govresearchgate.net

This synthetic approach allows for the incorporation of diverse substituents onto the newly formed heterocyclic ring, leading to a wide array of complex, fused analogues. organic-chemistry.orgrsc.org

Table 3: Summary of Potential Derivatizations and Analog Syntheses

| Molecular Region | Reaction Type | Potential Product Class |

|---|---|---|

| Carboxylic Acid Moiety | Esterification | Benzoate Esters |

| Carboxylic Acid Moiety | Amidation | Benzamides |

| 4-Methoxybenzene Ring | O-Demethylation | Phenols |

| 4-Methoxybenzene Ring | Electrophilic Substitution | Nitrated or Halogenated Anisole Derivatives |

| Chlorinated Benzoic Acid Ring | Nucleophilic Substitution | Anilines, Aryl Ethers |

| Chlorinated Benzoic Acid Ring | Cyclization (from precursor) | Fused Quinazolinones |

Despite a comprehensive search for scholarly articles and spectroscopic data, a complete experimental dataset for the specific compound this compound could not be located in publicly available scientific literature and databases. As a result, the detailed spectroscopic analysis requested in the prompt cannot be provided.

The generation of a thorough and scientifically accurate article requires access to primary experimental data, including ¹H NMR, ¹³C NMR, 2D NMR, IR, and Mass Spectrometry for the precise molecule . While information on structurally similar compounds is available, it is not appropriate to extrapolate this data to generate a speculative analysis for "this compound," as this would not meet the required standards of scientific accuracy.

Further research or direct experimental analysis of the compound would be necessary to obtain the data required to fulfill the detailed outline provided in the user's instructions.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 4 Methoxybenzamido Benzoic Acid

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids and amides without causing significant fragmentation. In a typical ESI-MS analysis of a compound from the benzamido benzoic acid family, the molecule is first dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with the addition of a small amount of formic acid to facilitate protonation. vu.edu.au

For a molecule such as 4-Chloro-3-(4-methoxybenzamido)benzoic acid, with a molecular weight of 305.72 g/mol , one would expect to observe specific ions in the mass spectrum. sigmaaldrich.com In positive ion mode, the most prominent peak would likely correspond to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 306.73. Depending on the solvent system and instrument conditions, other adducts, such as the sodium adduct [M+Na]⁺ at m/z 328.71 or the potassium adduct [M+K]⁺ at m/z 344.68, might also be detected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 304.71.

Table 1: Representative ESI-MS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 306.73 |

| [M+Na]⁺ | 328.71 |

| [M-H]⁻ | 304.71 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. The high resolving power of HRMS instruments allows for the differentiation of molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₅H₁₂ClNO₄), the theoretical exact mass of the neutral molecule is 305.0455. An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the proposed molecular formula.

Table 2: Representative HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass |

| C₁₅H₁₂ClNO₄ | [M+H]⁺ | 306.0528 |

| C₁₅H₁₂ClNO₄ | [M+Na]⁺ | 328.0347 |

| C₁₅H₁₂ClNO₄ | [M-H]⁻ | 304.0382 |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. This provides definitive information about the molecular structure, conformation, and intermolecular interactions in the solid state.

Determination of Solid-State Molecular Conformation

The solid-state conformation of molecules like this compound is influenced by the spatial arrangement of its constituent parts. A key feature of this molecule is the amide linkage, which connects the two substituted benzene (B151609) rings. The planarity of the amide group and the dihedral angles between this plane and the aromatic rings are important conformational parameters.

In a related structure, N-(4-chlorophenyl)-4-methoxybenzamide, the dihedral angle between the two benzene rings is 59.24 (4)°. nih.gov The mean plane of the amide group forms dihedral angles of 27.55 (8)° and 31.94 (7)° with the methoxy- and chloro-substituted rings, respectively. nih.gov This non-planar conformation is a common feature in such molecules, arising from a balance of steric and electronic effects. It is anticipated that this compound would adopt a similarly twisted conformation in the solid state. The presence of the carboxylic acid group can also lead to conformational polymorphism, where the same molecule crystallizes in different arrangements. nih.gov

Table 3: Representative Crystallographic Data for a Structurally Similar Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4394 (2) |

| b (Å) | 7.7754 (3) |

| c (Å) | 14.9262 (6) |

| α (°) | 78.759 (3) |

| β (°) | 80.712 (3) |

| γ (°) | 88.821 (3) |

| Volume (ų) | 611.01 (4) |

| Data for N-(4-chlorophenyl)-4-methoxybenzamide. nih.gov |

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonds are expected to play a dominant role. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms dimeric structures with neighboring molecules. researchgate.net The amide group also participates in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Chloro 3 4 Methoxybenzamido Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure and predict various molecular attributes with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-Chloro-3-(4-methoxybenzamido)benzoic acid can be elucidated through DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity. For similar benzamide (B126) derivatives, these calculations have been instrumental in explaining electronic charge transfer within the molecules.

Table 1: Illustrative Quantum Chemical Parameters for a Benzamide Derivative

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capacity |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 Debye | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and based on calculations for structurally related compounds. Specific values for this compound would require dedicated DFT calculations.

Energy Landscape and Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers (local minima) and the energy barriers for transition between them.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the carbonyl oxygen of the amide group. These regions are susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be expected around the hydrogen atoms, particularly the amide and carboxylic acid protons, indicating sites for nucleophilic attack. This information is crucial for understanding potential hydrogen bonding interactions with biological macromolecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-target interactions.

Identification of Putative Biological Targets and Binding Sites

Given the structural features of this compound, several putative biological targets can be hypothesized based on the known activities of similar compounds. For example, benzamide and benzoic acid derivatives have been investigated as inhibitors of various enzymes.

Tyrosine Kinases: Derivatives of 4-amino-3-chlorobenzoate have been studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase involved in cancer.

Bacterial Enzymes: Benzoylaminobenzoic acid derivatives have shown inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.

Molecular docking simulations can be performed against a panel of such potential targets to identify those with the most favorable binding interactions. The binding site is typically a pocket or groove on the protein surface that is complementary in shape and chemical properties to the ligand.

Simulation of Binding Modes and Interaction Energies

Once a putative target and its binding site are identified, molecular docking simulations can predict the binding mode of this compound. These simulations generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative binding energy generally indicates a more stable protein-ligand complex.

The analysis of the predicted binding pose reveals specific intermolecular interactions, such as:

Hydrogen bonds: The amide and carboxylic acid groups are potent hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen bonds: The chlorine atom may participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative against a Putative Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Tyrosine Kinase (e.g., EGFR) | -7.0 to -9.0 | Met793, Lys745, Asp855 | Hydrogen bonds, hydrophobic interactions |

| Bacterial Enzyme (e.g., FabH) | -6.5 to -8.5 | His244, Asn274, Phe305 | Hydrogen bonds, π-π stacking |

Note: The data in this table is illustrative and based on docking studies of structurally related compounds. The actual binding energies and interacting residues for this compound would depend on the specific protein target and the docking software used.

Computational Insights into Enzyme Inhibition Mechanisms (e.g., sEH, P450)

Computational studies, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM), have become instrumental in elucidating the potential enzyme inhibitory mechanisms of small molecules like this compound. While direct experimental evidence for its interaction with soluble epoxide hydrolase (sEH) and cytochrome P450 (P450) enzymes is emerging, in silico approaches offer valuable predictive insights into its binding modes and inhibitory potential.

Derivatives of benzamidobenzoic acid have shown inhibitory activity against various enzymes, suggesting that this compound could also exhibit such properties. brieflands.comnih.gov For instance, docking studies on similar benzamide derivatives have identified key interactions within the active sites of enzymes like sEH. brieflands.com These studies often reveal that the carboxylic acid moiety forms crucial hydrogen bonds with key amino acid residues, while the benzamido core establishes hydrophobic and aromatic interactions.

In the context of sEH, it is hypothesized that the carboxylate of this compound would interact with the catalytic triad residues (e.g., Asp335, Tyr383, Tyr466) within the active site. brieflands.com The methoxybenzoyl group could potentially occupy a hydrophobic pocket, and the chloro-substituted benzoic acid ring may engage in pi-stacking or halogen bonding interactions, further stabilizing the enzyme-inhibitor complex.

Regarding P450 enzymes, computational models can predict whether a compound is likely to be a substrate or an inhibitor. For this compound, docking simulations could predict its orientation within the active site of a specific P450 isoform. The methoxy group, for example, is a common site for metabolic modification by P450s, and its positioning relative to the heme iron would be a key determinant of its metabolic fate and potential inhibitory action.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with sEH and a P450 Isoform

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Soluble Epoxide Hydrolase (sEH) | -8.5 | Asp335, Tyr383, Tyr466 | Hydrogen Bonding, Hydrophobic |

| Cytochrome P450 2C9 | -7.9 | Ser209, Phe476, Arg108 | Hydrogen Bonding, Pi-Stacking |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from molecular docking studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic behavior of molecules over time. For this compound, MD simulations can offer critical insights into its conformational landscape and its interactions with biological macromolecules.

The conformational flexibility of a molecule is a key determinant of its biological activity, as it governs the molecule's ability to adopt a bioactive conformation upon binding to a target. rsc.orgnih.gov For this compound, the central amide bond allows for considerable rotational freedom between the two aromatic rings. MD simulations in an aqueous environment can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations. rsc.orguky.edu

Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone over the simulation trajectory can quantify its structural stability. It is expected that in a solvated environment, the molecule would exhibit fluctuations around a set of stable conformations, with the carboxylic acid and methoxy groups forming transient hydrogen bonds with water molecules.

Once docked into a target protein, MD simulations can be employed to assess the stability of the predicted binding pose and to refine the understanding of the protein-ligand interactions. nih.govresearchgate.net By simulating the dynamics of the this compound-protein complex, researchers can observe how the ligand and protein adapt to each other.

Key analyses from such simulations include:

RMSD of the ligand: A stable RMSD for the ligand within the binding pocket suggests a stable binding mode.

Hydrogen bond analysis: This analysis can reveal the persistence of key hydrogen bonds throughout the simulation, highlighting their importance for binding affinity.

Root-mean-square fluctuation (RMSF) of protein residues: This can identify which residues in the binding site are most affected by the ligand's presence.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Expected Outcomes for this compound-sEH Complex

| Simulation Parameter | Value/Description | Expected Outcome |

| Simulation Time | 100 ns | Assessment of long-term stability of the complex |

| RMSD of Ligand | < 2 Å | Indicates a stable binding pose |

| Key Hydrogen Bond Occupancy | > 80% with Asp335 | Confirms the importance of the carboxylic acid interaction |

| RMSF of Catalytic Triad | Low fluctuation | Suggests a rigid and well-defined binding site |

Note: This table presents typical parameters and expected results from an MD simulation study and is for illustrative purposes.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening techniques are invaluable for the discovery and optimization of new drug candidates. These approaches can be applied to this compound to identify related compounds with potentially improved properties and to predict its biological activities.

Large chemical databases such as ChEMBL and PubChem can be mined to find analogues and compounds with similar structural scaffolds to this compound. Similarity searching, based on molecular fingerprints, can identify compounds with a high degree of structural resemblance. Substructure searching can find all compounds containing the core benzamidobenzoic acid scaffold.

This type of database mining can:

Identify compounds that have already been synthesized and tested for biological activity, providing valuable structure-activity relationship (SAR) data.

Reveal novel scaffolds that could be explored for similar biological targets.

Provide a starting point for the design of new analogues with diverse substitution patterns.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds like benzamidobenzoic acids, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme, such as sEH.

The process would involve:

Data Collection: Gathering a dataset of benzamidobenzoic acid analogues with their experimentally determined biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, untested compounds like this compound, thereby prioritizing synthetic efforts.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis typically involves the generation of a 3D Hirshfeld surface, where different colors represent varying distances of intermolecular contacts, and 2D fingerprint plots, which summarize the distribution of these contacts.

It is anticipated that strong hydrogen bonds involving the carboxylic acid and amide functional groups would be significant contributors to the crystal packing. Furthermore, the chlorine atom could participate in halogen bonding, and weaker C-H...O and C-H...π interactions are also likely to be present. The relative contributions of these different interactions would determine the final three-dimensional arrangement of the molecules in the crystal.

To provide a quantitative insight into how these interactions might be distributed, a hypothetical data table based on analyses of structurally related compounds is presented below. It is crucial to note that this table is illustrative and does not represent experimental or calculated data for this compound.

| Interaction Type | Hypothetical Contribution (%) |

|---|---|

| H...H | 45.0 |

| O...H/H...O | 25.0 |

| C...H/H...C | 15.0 |

| Cl...H/H...Cl | 10.0 |

| Other | 5.0 |

A definitive analysis of the intermolecular interactions in this compound would require dedicated crystallographic and computational studies. Such research would provide precise percentages of the various intermolecular contacts and offer a detailed understanding of the supramolecular assembly of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 4-Chloro-3-(4-methoxybenzamido)benzoic Acid Scaffold

The biological activity of benzamide (B126) derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.net

The 4-Methoxy Group: The methoxy (B1213986) group on the benzoyl moiety is an electron-donating group, which can influence the electronic properties of the adjacent aromatic ring. nih.gov This can affect the strength of interactions with target proteins. Studies on other benzamides have shown that methoxy substituents can either enhance or diminish biological activity depending on their position and the specific biological target. mdpi.comnih.gov For instance, in some contexts, a methoxy group at the para-position can enhance activity due to its mesomeric effect. nih.gov

A hypothetical SAR study could involve synthesizing analogs with different substituents at these key positions to probe the electronic and steric requirements for optimal activity. The following table outlines potential modifications and their expected impact based on general medicinal chemistry principles.

| Position | Original Substituent | Proposed Modification | Potential Impact on Activity |

| Benzoic Acid Ring - 4 | -Cl | -F, -Br, -CH3, -CF3 | Modulate lipophilicity, electronic properties, and potential for halogen bonding. |

| Benzoic Acid Ring - 3 | -NHCO- | -CONH-, -CH2NH-, -SO2NH- | Alter linker flexibility, hydrogen bonding capacity, and metabolic stability. |

| Benzoyl Ring - 4 | -OCH3 | -OH, -OCF3, -CH3, -Cl | Modify electronic properties (donating vs. withdrawing), hydrogen bonding potential, and lipophilicity. |

The relative positions of the substituents on both aromatic rings are critical determinants of the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.

Isomers of the Benzoic Acid Moiety: Moving the chloro and amido groups to different positions on the benzoic acid ring would significantly alter the molecular geometry. For example, shifting the amido group to the 2-position (ortho to the carboxylic acid) could lead to intramolecular hydrogen bonding, which would rigidify the structure and affect its interaction with a target. Similarly, moving the chlorine atom to the 2 or 5-position would change the electronic landscape and steric profile of the ring.

Isomers of the Benzoyl Moiety: The position of the methoxy group on the benzoyl ring is also crucial. A shift from the para (4-) to the meta (3-) or ortho (2-) position would alter the electronic influence on the ring and could introduce steric hindrance. Studies on other substituted benzamides have demonstrated that such positional changes can lead to significant differences in biological activity. nih.gov

The following table illustrates the potential impact of positional isomerism on the activity of this compound analogs.

| Isomer | Description | Potential Impact on Activity |

| 2-Chloro-3-(4-methoxybenzamido)benzoic acid | Chloro group is ortho to the carboxylic acid. | Potential for intramolecular interactions, altering conformation and binding. |

| 5-Chloro-3-(4-methoxybenzamido)benzoic acid | Chloro group is meta to the carboxylic acid. | Changes in electronic distribution and steric profile. |

| 4-Chloro-2-(4-methoxybenzamido)benzoic acid | Amido group is ortho to the carboxylic acid. | Increased potential for intramolecular hydrogen bonding, leading to a more rigid structure. |

| 4-Chloro-3-(3-methoxybenzamido)benzoic acid | Methoxy group is in the meta position. | Altered electronic and steric effects from the methoxy group. |

| 4-Chloro-3-(2-methoxybenzamido)benzoic acid | Methoxy group is in the ortho position. | Potential for steric clashes with the binding site and altered electronic effects. |

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore model for this compound would consist of a specific arrangement of chemical features essential for biological activity. Based on its structure, the key pharmacophoric elements are likely to include:

A Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide, the carboxylic acid carbonyl oxygen, and the methoxy oxygen.

An Anionic/Ionizable Group: The carboxylic acid, which will be deprotonated at physiological pH.

Aromatic/Hydrophobic Regions: The two phenyl rings.

A Halogen Bond Donor: The chlorine atom.

Pharmacophore modeling studies on other benzamide series have identified similar key features. For instance, a five-featured pharmacophore model for benzamide analogs as FtsZ inhibitors included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov The spatial arrangement of these features is critical for productive interaction with a biological target.

Rational Design Strategies for Enhanced Potency and Specificity

Based on the hypothetical SAR and pharmacophore analysis, several rational design strategies could be employed to enhance the potency and specificity of this compound.

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies could be used to predict the binding mode of the compound and guide the design of analogs with improved interactions. nih.gov For example, modifications could be made to optimize hydrogen bonding with key amino acid residues in the active site or to improve hydrophobic interactions.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve physicochemical properties or enhance binding. For instance, the carboxylic acid could be replaced with a tetrazole group to maintain the acidic character while potentially improving metabolic stability. The chloro group could be replaced with a trifluoromethyl group to increase lipophilicity and potentially enhance binding through different interactions.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures or introducing double bonds, can pre-organize the molecule in its bioactive conformation, leading to enhanced potency and selectivity.

Correlation of Structural Parameters with Spectroscopic and Computational Data

Spectroscopic and computational methods can provide valuable insights into the structural and electronic properties of this compound and its analogs, which can then be correlated with their biological activity.

Spectroscopic Data:

NMR Spectroscopy: 1H and 13C NMR chemical shifts are sensitive to the electronic environment of the nuclei. Changes in chemical shifts upon substituent modification can be correlated with the electronic effects of the substituents and, in turn, with biological activity. cdnsciencepub.com

Infrared (IR) Spectroscopy: The stretching frequencies of the amide and carboxylic acid groups in the IR spectrum can provide information about hydrogen bonding and the electronic nature of these functional groups. nih.gov

Computational Data:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, such as atomic charges, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). These parameters can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models of biological activity. nih.gov

Molecular Docking and Dynamics: As mentioned earlier, these computational techniques can be used to model the interaction of the compound with its biological target, providing a rational basis for understanding SAR and for designing more potent and selective analogs. mdpi.com

By combining experimental biological data with spectroscopic and computational analyses, a comprehensive understanding of the SAR and SPR of the this compound scaffold can be developed, facilitating the design of novel and more effective therapeutic agents.

Medicinal Chemistry Implications and Future Research Trajectories

Role of 4-Chloro-3-(4-methoxybenzamido)benzoic Acid as a Chemical Probe or Lead Compound

While this compound is not yet established as a clinical agent, its structural framework positions it as a promising candidate for a lead compound in drug discovery programs. A lead compound is a chemical starting point that has some desired biological activity but may require modification to improve its potency, selectivity, or pharmacokinetic properties. The substituted benzamide (B126) core is a well-recognized pharmacophore present in drugs targeting a range of conditions, from psychiatric disorders to metabolic diseases and cancer. walshmedicalmedia.comnih.govresearcher.life

Starting from the this compound scaffold, medicinal chemists can systematically generate next-generation analogues to explore the structure-activity relationship (SAR). This process involves making specific modifications to the molecule and assessing how these changes affect its biological activity. Key areas for modification on this scaffold include the three primary components: the 4-chlorobenzoic acid ring, the 3-amido linkage, and the 4-methoxybenzoyl group. By altering substituents, chemists can fine-tune the compound's electronic, steric, and lipophilic properties to optimize its interaction with a biological target.

Potential modifications could include:

Varying the halogen at position 4 of the benzoic acid ring (e.g., replacing chloro with fluoro or bromo) to modulate electronic properties and potential halogen bonding interactions.

Altering the position or nature of substituents on the benzoic acid ring to explore different binding pockets.

Replacing the 4-methoxy group on the benzoyl ring with other electron-donating or electron-withdrawing groups to probe electronic requirements for activity.

Introducing substituents at other positions on the 4-methoxybenzoyl ring to explore steric tolerance within the target's binding site.

Modifying the amide linker , for example, by creating "inverse amide" analogues, to alter hydrogen bonding patterns and metabolic stability. acs.org

| Scaffold Region | Position/Group | Potential Modification | Rationale for Modification |

|---|---|---|---|

| Benzoic Acid Ring | 4-Chloro | -F, -Br, -CF3 | Modulate electronics and halogen bonding potential. |

| Benzoic Acid Ring | Carboxylic Acid | Ester, Tetrazole | Serve as a bioisosteric replacement to improve cell permeability or alter binding. |

| Benzoyl Ring | 4-Methoxy | -OCHF2, -OCF3, -CH3, -Cl | Probe electronic and lipophilic requirements of the binding pocket. |

| Benzoyl Ring | Positions 2, 3, 5, 6 | Small alkyl or halogen groups | Explore steric boundaries of the target's active site. |

| Amide Linker | -CO-NH- | -NH-CO- (inverse amide), -CH2-NH- | Alter hydrogen bonding capacity and improve metabolic stability. |

The benzamide class of molecules is known to interact with a wide variety of pharmacological targets. walshmedicalmedia.com This promiscuity suggests that this compound and its future analogues could be screened against a diverse panel of targets to uncover novel activities. Based on established activities of similar compounds, potential target classes for exploration include enzymes, G-protein coupled receptors (GPCRs), and viral proteins.

Examples of established targets for benzamide derivatives include:

Dopamine (B1211576) and Serotonin (B10506) Receptors : Substituted benzamides like amisulpride (B195569) are well-known modulators of D2/D3 dopamine receptors, used in the treatment of psychiatric conditions. nih.gov Other analogues have shown high affinity for serotonin receptors like 5-HT2A and 5-HT4. walshmedicalmedia.com

Enzymes : Benzamides have been developed as inhibitors of various enzymes, including histone deacetylases (HDACs), cyclooxygenases (COX-1/COX-2), and cytochrome P450 enzymes like CYP1B1. walshmedicalmedia.comnih.govvensel.org

Bacterial Proteins : The bacterial cell division protein FtsZ has been identified as a target for benzamide-based antibacterial agents.

Viral Proteins : Recent studies have shown that benzamide derivatives can act as influenza virus fusion inhibitors by targeting the hemagglutinin (HA) protein. acs.org Other research has explored benzamides as inhibitors of viral deubiquitinase (DUB) enzymes. rsc.org

Challenges and Opportunities in the Synthesis of Complex Benzamide Derivatives

The synthesis of benzamides is a fundamental transformation in organic chemistry, typically achieved by forming an amide bond between a carboxylic acid derivative and an amine. The standard approach for a molecule like this compound would involve the coupling of 3-amino-4-chlorobenzoic acid with 4-methoxybenzoyl chloride.

However, the synthesis of complex, highly substituted benzamides presents several challenges:

Harsh Conditions : The classic method of converting a carboxylic acid to a reactive acyl chloride often requires harsh reagents like thionyl chloride or oxalyl chloride, which may not be compatible with sensitive functional groups on complex molecules. acs.org

Use of Coupling Reagents : While modern coupling reagents (e.g., HATU, DIC, HOBt) allow for the direct condensation of carboxylic acids and amines under milder conditions, they can be expensive and generate stoichiometric byproducts that complicate purification. nih.gov

Purification : The purification of the final products can be difficult, sometimes requiring chromatographic methods that are not ideal for large-scale synthesis.

Despite these challenges, significant opportunities exist for innovation in synthetic methodology:

Catalytic Methods : The development of novel catalytic systems offers a promising avenue for more efficient and environmentally friendly amide bond formation. For instance, nickel-catalyzed asymmetric synthesis methods are emerging for producing specific chiral α-arylbenzamides. uzh.chuzh.ch

Green Chemistry Approaches : Research into direct amidation reactions that avoid stoichiometric activating agents and use greener solvents is an active area. One novel approach utilizes a solid acid catalyst under ultrasonic irradiation to drive the reaction.

Flow Chemistry : Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up of complex benzamide production.

Advanced Drug Design Paradigms Applied to This Scaffold

Modern drug discovery often moves beyond traditional SAR studies to employ more strategic and computationally driven methods. The this compound scaffold is well-suited for these advanced paradigms.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. The core principle is to screen small, low-complexity molecules ("fragments") that bind with low affinity to a biological target. Once these binding fragments are identified, they can be optimized and grown or linked together to create a more potent, high-affinity lead compound.

The this compound structure can be conceptually deconstructed into several fragments for an FBDD campaign:

Fragment A : A 4-chlorobenzoic acid derivative.

Fragment B : A 4-methoxybenzamide (B147235) derivative.

Fragment C : A 3-amino-4-chlorobenzoic acid derivative.

By screening a library of such fragments, researchers could identify initial "hits" that bind to different sub-pockets of a target protein. Structural information, typically from X-ray crystallography, would then guide the process of linking these fragments or growing them into a more complex and potent molecule that resembles the original scaffold. This approach allows for a more efficient exploration of chemical space and often yields lead compounds with better physicochemical properties.

De novo design involves using computational methods to design novel molecules tailored to the structure of a specific biological target. If the three-dimensional structure of a target protein is known, computational algorithms can be used to design a molecule that fits perfectly into the binding site, both sterically and electronically.

Computational techniques applicable to the benzamide scaffold include:

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target. Researchers can dock a virtual library of benzamide analogues into a protein's active site to prioritize which compounds to synthesize. vensel.orgnih.gov

Pharmacophore Modeling : If a set of active benzamide molecules is known, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for biological activity. The model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore. nih.govnih.gov

Quantitative Structure-Activity Relationship (3D-QSAR) : This approach builds a statistical model correlating the 3D properties of a series of compounds with their biological activity. Such models can predict the activity of newly designed benzamide analogues before they are synthesized. nih.gov

These computational approaches were successfully used to develop benzamide derivatives as glucokinase activators for diabetes, where docking and 3D-QSAR studies helped identify the key features required for potent activity. nih.govnih.gov

| Paradigm | Description | Application to Benzamide Scaffold |

|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | Screening small molecular fragments and optimizing them into larger lead compounds. | Deconstruct the lead into fragments (e.g., substituted benzoic acids, benzamides) for initial screening and subsequent linking or growing. |

| Molecular Docking | Computationally predicting the binding mode of a ligand within a target's active site. | Virtually screen proposed analogues of this compound to prioritize synthesis. nih.gov |

| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity based on known active molecules. | Develop a model from a series of active benzamides to guide the design of new, more potent derivatives. nih.gov |

| 3D-QSAR | Building a statistical model that relates the 3D properties of molecules to their activity. | Predict the biological activity of novel, unsynthesized benzamide analogues to focus synthetic efforts. nih.gov |

Integration of Multidisciplinary Methodologies in Future Research

To expedite the evaluation and optimization of this compound as a potential drug candidate, future research should pivot towards a deeply integrated, multidisciplinary approach. This strategy moves beyond traditional linear workflows, creating a dynamic feedback loop between computational prediction, chemical synthesis, and biological testing. mdpi.comsemanticscholar.org

Synergistic Application of Synthetic, Computational, and Biological Techniques

The modern drug discovery process is significantly enhanced by the synergy between computational biology, synthetic chemistry, and biological screening. mdpi.comnih.gov For a molecule like this compound, this integrated approach can efficiently guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational Approaches: The process begins with in silico modeling. Techniques like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies can be performed on the parent compound and its analogs to predict their interaction with specific biological targets. mdpi.comnih.gov Computational tools can identify key binding sites and predict how structural modifications—such as altering the substitution pattern on the benzoic acid or benzamide rings—might enhance binding affinity. mdpi.comnih.gov

Synthetic Chemistry: Guided by computational predictions, synthetic chemists can then execute the targeted synthesis of promising derivatives. nih.gov Advances in synthetic methodologies, including flow chemistry and automated synthesis, can facilitate the rapid and efficient production of a focused library of compounds around the core this compound scaffold. nih.gov

A conceptual workflow for this synergistic approach is outlined below:

| Phase | Technique | Objective for this compound |

| 1. Design | Molecular Docking, QSAR, MD Simulations | Predict binding affinity and interactions with potential targets (e.g., kinases, phosphatases). Identify key structural motifs for activity and guide derivative design. |

| 2. Synthesis | Parallel Synthesis, Flow Chemistry | Rapidly create a focused library of analogs with modifications to the chloro, methoxy (B1213986), and carboxylic acid groups. |

| 3. Testing | In Vitro Enzyme Assays, Cell-Based Assays | Determine the biological activity (e.g., IC50) and cellular effects of the newly synthesized derivatives. |

| 4. Analysis & Refinement | Data Analysis, Iterative Redesign | Correlate structural changes with biological activity, feed data back into computational models to refine predictions, and design the next generation of compounds. |

High-Throughput Screening and Automation in Derivative Discovery

To fully explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and automation are indispensable tools. nih.govnih.gov These technologies enable the synthesis and biological evaluation of thousands of compounds in a fraction of the time required by traditional methods, dramatically increasing the efficiency of the discovery process. oxfordglobal.com

Automated Synthesis: The implementation of automation can significantly improve productivity in the drug discovery process. nih.gov Robotic systems can perform multi-step syntheses, purifications, and analyses, allowing for the creation of large and diverse libraries of derivatives. nih.govoxfordglobal.com For instance, an automated platform could be programmed to vary the substituents on the aromatic rings of the parent compound, generating hundreds of unique analogs for screening. nih.gov This approach allows researchers to focus on more creative aspects of drug design rather than routine synthetic tasks. oxfordglobal.com

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can rapidly assess their biological activity. rsc.org Using miniaturized assays in 1536-well plate formats, thousands of compounds can be tested simultaneously against a specific biological target. rsc.org This allows for the rapid identification of "hits"—compounds that exhibit desired activity. rsc.org The integration of HTS with automated synthesis creates a powerful, continuous cycle of compound generation and testing, which is essential for modern medicinal chemistry. nih.gov

The stages of an automated discovery pipeline for this compound could be structured as follows:

| Stage | Automated Technology | Goal |

| 1. Library Generation | Robotic Liquid Handlers & Automated Synthesizers | Synthesize a diverse library of several hundred to a few thousand derivatives of this compound. |

| 2. Primary Screening | High-Throughput Screening (HTS) System | Screen the entire library at a single concentration against the target of interest to identify initial hits. |

| 3. Hit Confirmation | Automated Plate Readers & Data Analysis Software | Re-test initial hits to confirm activity and eliminate false positives. |

| 4. Dose-Response Analysis | Automated Serial Dilution & Assay Systems | Test confirmed hits across a range of concentrations to determine potency (e.g., IC50 or EC50). |

| 5. Secondary Assays | Automated Cell-Based Imaging or Biochemical Assays | Evaluate the most potent hits in more complex biological systems to assess selectivity and mechanism of action. |

By embracing these integrated and automated methodologies, researchers can systematically and efficiently explore the therapeutic potential of this compound, accelerating the path toward developing novel and effective medicines.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-(4-methoxybenzamido)benzoic acid?

Synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

- Chlorination : Introducing the chloro group at the 4-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

- Amidation : Coupling 4-methoxybenzoyl chloride with the chlorinated benzoic acid intermediate via nucleophilic acyl substitution, often catalyzed by DCC (dicyclohexylcarbodiimide) in anhydrous solvents like DMF .

- Purification : Recrystallization or column chromatography ensures high purity (>98%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm substituent positions and purity. For example, the methoxy group resonates at δ ~3.8 ppm .

- X-ray Crystallography : SHELXL refines crystal structures, resolving hydrogen bonding (e.g., carboxylic acid dimer motifs) and torsion angles. Twinned data require iterative refinement in SHELX .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 324.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize byproducts?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction kinetics .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amidation .

- Temperature Control : Maintain 0–5°C during chlorination to suppress over-substitution .

- Byproduct Analysis : Employ HPLC or GC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Q. How can discrepancies in crystallographic data (e.g., twinned crystals) be resolved during structure refinement?

- SHELX Workflow : Use SHELXL’s TWIN command with BASF parameters to model twinning fractions. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

- Data Filtering : Exclude weak reflections (I/σ(I) < 2) to reduce noise.

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., O–H···O=C) to validate packing motifs .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Substituent Modulation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to improve receptor binding affinity .

- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to enhance metabolic stability .

- Computational Screening : Use DFT calculations (e.g., Gaussian09) to predict electronic properties (HOMO-LUMO gaps) and dock derivatives into target enzymes (e.g., COX-2) .

Q. How can byproducts from the amidation step be systematically analyzed and mitigated?

- Chromatographic Profiling : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate unreacted acid and acylurea byproducts .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to identify incomplete coupling .

- Workup Optimization : Quench reactions with aqueous HCl to hydrolyze excess DCC, reducing side-product formation .

Q. What are the compound’s potential applications in medicinal chemistry?

- Enzyme Inhibition : The benzoic acid moiety acts as a zinc-binding group in metalloprotease inhibitors (e.g., MMP-9) .

- Antimicrobial Agents : Structural analogs with halogen substituents show activity against Gram-positive bacteria (MIC ~2 µg/mL) .

- Prodrug Development : Esterify the carboxylic acid to improve bioavailability .

Methodological Insights

Q. What computational approaches are recommended for modeling this compound’s interactions?

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using AMBER or GROMACS to assess conformational stability .

- Docking Studies : Autodock Vina predicts binding poses in enzyme active sites (e.g., SARS-CoV-2 main protease) with RMSD validation (<2.0 Å) .

- QSAR Modeling : Train models on halogen-substituted benzoic acids to correlate logP with permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products